molecular formula C25H23N3 B3925007 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline CAS No. 6377-79-3

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline

Cat. No.: B3925007
CAS No.: 6377-79-3
M. Wt: 365.5 g/mol
InChI Key: SBVLLLPWPNPNFR-UHFFFAOYSA-N
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Description

4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline is a synthetic compound of significant interest in medicinal chemistry and drug discovery, built around the privileged indole scaffold . The indole nucleus is a fundamental structural component in a vast array of biologically active molecules, ranging from the essential amino acid tryptophan to numerous natural products and marketed pharmaceuticals . This particular derivative features a unique structure where two indole moieties are linked via a methylene bridge to an N,N-dimethylaniline group. The indole scaffold is widely recognized for its ability to interact with diverse biological targets, and derivatives are extensively investigated for their potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The structural motif of combining indole with other aromatic systems, such as the N,N-dimethylaniline group in this compound, is a common strategy in ligand design to explore and modulate activity against various enzymes and receptors . Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules and for probing biological mechanisms. Its applications are primarily in early-stage pharmacological and biochemical research, including library synthesis, structure-activity relationship (SAR) studies, and as a reference standard in analytical method development. This product is strictly intended for laboratory research purposes. It is For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3/c1-28(2)18-13-11-17(12-14-18)25(21-15-26-23-9-5-3-7-19(21)23)22-16-27-24-10-6-4-8-20(22)24/h3-16,25-27H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVLLLPWPNPNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395314
Record name 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6377-79-3
Record name 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies and Chemical Transformations of 4 Di 1h Indol 3 Ylmethyl N,n Dimethylaniline

Strategies for the Formation of the Di-1H-indol-3-ylmethyl Linkage

The central challenge in synthesizing the target compound is the formation of the methylene bridge connecting two indole (B1671886) moieties at their C3 positions and the aniline (B41778) ring.

The most conventional and widely employed method for synthesizing bis(indolyl)methanes is the acid-catalyzed condensation of indoles with aldehydes or ketones. beilstein-journals.org In the specific case of 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline, this involves the reaction of two equivalents of indole with one equivalent of 4-(dimethylamino)benzaldehyde (B131446).

The reaction mechanism is initiated by the protonation of the aldehyde's carbonyl group by an acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from the electron-rich C3 position of an indole molecule. The resulting intermediate alcohol then undergoes dehydration to form a stabilized carbocation, which is subsequently attacked by a second indole molecule to yield the final product. nih.gov

A diverse range of Brønsted and Lewis acids have been utilized to catalyze this reaction, each offering distinct advantages in terms of reaction time, yield, and conditions. nih.gov Green catalysts, which are often biodegradable and non-toxic, have gained significant traction. orientjchem.org For instance, taurine (B1682933), a naturally occurring β-amino sulfonic acid, has been shown to be an effective bifunctional catalyst in water, promoting the reaction under sonication. nih.govacs.org Other catalysts such as sulfanilic acid, iodine, and various metal triflates have also been successfully employed. nih.govacs.orgsamipubco.com

Table 1: Comparison of Acid Catalysts in the Synthesis of Bis(indolyl)methanes

Catalyst Solvent Conditions Yield (%) Reference
Taurine Water Sonication 59-90 acs.org
Sulfanilic Acid Water/Ethanol Ambient Temp. High samipubco.com
Iodine Acetonitrile 80 °C 93 nih.gov
Ga(OTf)₃ Acetonitrile Not specified High nih.gov
AlCl₃·6H₂O/SDS Solvent-free Grinding 36 rsc.org

Yields are for a range of bis(indolyl)methanes and are representative of the catalyst's efficacy.

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a product, are highly effective for synthesizing bis(indolyl)methanes. orientjchem.orgresearchgate.net This one-pot strategy offers considerable advantages, including operational simplicity, reduced reaction times, cost-effectiveness, and waste minimization, aligning with the principles of green chemistry. orientjchem.orgsamipubco.com

The synthesis of this compound via an MCR typically involves mixing indole (2 equivalents) and 4-(dimethylamino)benzaldehyde (1 equivalent) in the presence of a suitable catalyst. orientjchem.org Various catalytic systems have been developed for these one-pot syntheses, ranging from enzymes like lipase to biodegradable acids such as itaconic acid. orientjchem.orgresearchgate.net Solvent-free conditions, often employing grinding techniques, have also proven successful, further enhancing the environmental friendliness of the synthesis. orientjchem.orgrsc.org

While acid-catalyzed condensation is the most direct route, metal-catalyzed strategies represent an alternative, albeit less direct, pathway. Palladium- and copper-catalyzed reactions are powerful tools in indole chemistry, typically used for creating substituted indoles that could then be used in subsequent condensation reactions. nih.gov

For instance, a Pd/Cu-catalyzed Sonogashira coupling of an N,N-dialkyl-2-iodoaniline with a terminal acetylene can produce an intermediate that undergoes electrophilic cyclization to form a substituted indole. nih.gov While not a direct method for assembling the final trimolecular structure of this compound, these coupling reactions are crucial for preparing specifically substituted indole precursors.

A more direct, though less common, approach could involve cross-dehydrogenative coupling (CDC) reactions. A TEMPO-mediated CDC method has been developed for coupling the C(sp³)–H of toluene derivatives with the C(sp²)–H of indoles, suggesting the potential for similar strategies to form the desired linkage under oxidative conditions. researchgate.net

Functionalization and Derivatization of the this compound Structure

Once the core structure is synthesized, it can be further modified to alter its properties. Functionalization can be targeted at the aniline ring or the indole moieties.

The N,N-dimethylaniline portion of the molecule offers several sites for chemical modification. The dimethylamino group is a strong activating group, directing electrophilic aromatic substitution to the ortho positions (positions 2' and 6' relative to the methylene bridge). Standard electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions could potentially introduce substituents at these positions, although careful control of reaction conditions would be necessary to avoid side reactions.

Furthermore, the tertiary amine itself can be a site of reactivity. For example, gold nanoparticles have been shown to catalyze the oxidation of 4-(dimethylamino)benzaldehyde to 4-(dimethylamino)benzoic acid, indicating that the N,N-dimethylaniline moiety is susceptible to oxidation under certain conditions. globalresearchonline.net C-H functionalization strategies have also been developed for N,N-dialkylanilines, enabling the formation of new C-C bonds and offering pathways to complex polycyclic structures. nih.gov

The indole rings are rich in electrons and readily undergo electrophilic substitution. The N-H proton can be substituted via alkylation or acylation reactions. Electrophilic substitution on the indole ring itself typically occurs at the C5 or other positions, depending on the directing effects of any existing substituents and the reaction conditions.

A common strategy is to use pre-functionalized indoles in the initial condensation reaction. For example, reacting 5-methoxyindole or 5-bromoindole with 4-(dimethylamino)benzaldehyde would yield the corresponding substituted bis(indolyl)methane. This approach allows for the introduction of a wide variety of functional groups onto the indole backbone. researchgate.net Post-synthetic modification is also possible, though regioselectivity can be a challenge.

Synthesis of Analogues and Homologs (e.g., Substituted Di(indolyl)methanes)

The synthesis of analogues and homologs of this compound is a robust area of research, focusing on the condensation of various substituted indoles with a range of aldehydes and ketones. beilstein-journals.orgresearchgate.net This approach allows for the generation of a diverse library of di(indolyl)methane derivatives. For instance, the reaction can be performed with both aromatic aldehydes bearing electron-donating or electron-withdrawing groups and aliphatic aldehydes, leading to a wide scope of products. acs.org

Commonly, the reaction involves treating two equivalents of an indole with one equivalent of an aldehyde in the presence of a catalyst. acs.org A variety of substituted indoles, such as 2-methylindole and indoles with substituents on the benzene ring (e.g., 5-methoxy, 5,6-difluoro), have been successfully employed to produce the corresponding substituted BIMs in good to excellent yields. beilstein-journals.orgnih.gov

The following table summarizes the synthesis of various substituted di(indolyl)methanes, showcasing the diversity of reactants and catalysts used.

Indole DerivativeAldehyde/KetoneCatalystConditionsProductYield (%)Reference
Indole4-MethoxybenzaldehydeTaurineWater, Sonication3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole)67-87 acs.org
IndoleVarious aromatic & aliphatic aldehydesItaconic acidWater, 100°CCorresponding BIMsHigh benthamdirect.com
2-Methyl-1H-indoleBenzaldehyde (B42025)Salicylic acidH2O-EtOH, r.t.3,3'-Benzylidenebis(2-methyl-1H-indole)Good-High thaiscience.info
5,6-DifluoroindoleTrifluoromethyl(indolyl)phenylmethanolIodine (I2)MeCN, 40°CUnsymmetrical trifluoromethylated 3,3'-DIM89-99 beilstein-journals.orgnih.gov
Indole4-ChlorobenzaldehydeNiSO4·6H2OEthanol3,3'-((4-Chlorophenyl)methylene)bis(1H-indole)94 jocpr.com
Indole4-(N,N-dimethylamino)benzaldehydeAlCl3·6H2O/SDS/Silica (B1680970) gelGrinding, r.t.4-(di(1H-indol-3-yl)methyl)-N,N-dimethylaniline36 rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, significant efforts have been directed towards developing environmentally benign methods for the synthesis of bis(indolyl)methanes, aligning with the principles of green chemistry. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing reusable catalysts. acs.org

Solvent-Free Reaction Conditions

A prominent green strategy is the implementation of solvent-free, or "neat," reaction conditions. acs.orgalliedacademies.org These methods not only reduce environmental pollution from volatile organic solvents but also can lead to shorter reaction times, simpler work-up procedures, and higher yields. alliedacademies.orgrsc.org

Several techniques have been developed to facilitate solvent-free synthesis of BIMs:

Grinding: The mechanical grinding of reactants and a solid catalyst in a mortar and pestle at room temperature has proven effective. For example, using a combination of AlCl₃·6H₂O, sodium dodecyl sulfate (SDS), and silica gel as a catalyst system under grinding conditions allows for the synthesis of BIMs. rsc.org

Heating: Simply heating a mixture of the indole, aldehyde, and catalyst can drive the reaction to completion. Lanthanum(III) triflate (La(OTf)₃) has been used as an efficient catalyst under solvent-free microwave irradiation conditions. alliedacademies.org Hyper-cross-linked polyaromatic spheres decorated with bromomethyl groups have also been used as catalysts under neat conditions at 60 °C. acs.org

Microwave Irradiation: This technique provides rapid and uniform heating, often significantly reducing reaction times compared to conventional heating. organic-chemistry.org The solid-state reaction of anilines and phenacyl bromides under microwave irradiation is a mild and environmentally friendly method for indole synthesis. organic-chemistry.org

The following table details various solvent-free approaches for the synthesis of bis(indolyl)methanes.

CatalystEnergy SourceConditionsYield (%)Reference
PMA-CelluloseConventional HeatingSolvent-freeExcellent rsc.org
La(OTf)3MicrowaveSolvent-freeExcellent alliedacademies.org
Hyper-cross-linked Polymers (PPy@CH2Br)Conventional HeatingNeat, 60°C, 1h96 acs.org
AlCl3·6H2O/SDS/Silica gelGrindingSolvent-free, r.t., 10-45 minGood-Excellent rsc.org
Silica sulfuric acidConventional HeatingSolvent-freeExcellent researchgate.net

Catalyst Reuse and Recyclability Studies

A key aspect of green chemistry is the development of catalysts that can be easily recovered and reused for multiple reaction cycles without a significant loss of activity. This approach enhances the economic viability and sustainability of the synthetic process. benthamdirect.com A variety of recyclable catalysts have been reported for BIM synthesis.

Homogeneous Catalysts: Water-soluble and biodegradable catalysts like itaconic acid have been employed, with the aqueous catalyst solution being reused up to ten times with consistent efficiency. benthamdirect.com

Heterogeneous Catalysts: Solid-supported catalysts are particularly advantageous due to their ease of separation from the reaction mixture, typically through simple filtration. Examples include:

Polymer-supported acids: PEG-supported sulfonic acid is an effective and recyclable catalyst. researchgate.net

Magnetic Nanoparticles: Catalysts like copper ferrite (CuFe₂O₄) can be easily recovered from the reaction mixture using an external magnet and have been shown to be reusable for at least five cycles without significant loss of catalytic activity. researchgate.netjca.edu.vn

Zeolites and Clays: These solid acids are robust and reusable catalysts for the electrophilic substitution of indoles.

Organocatalysts: Thiamine hydrochloride has been identified as an eco-friendly and recyclable organocatalyst for this transformation. rsc.org

CatalystRecovery MethodNumber of CyclesEfficiencyReference
Itaconic acid (in water)Decantation/Extraction10Maintained catalytic efficiency benthamdirect.com
CuFe2O4 nanoparticlesMagnetic separation5No significant loss in activity researchgate.netjca.edu.vn
PEG-supported sulfonic acidFiltration/PrecipitationMultipleRecyclable researchgate.net
NiSO4·6H2OFiltration3Maintained activity jocpr.com
PMA-CelluloseFiltrationMultipleReusable solid acid support rsc.org

Application of Novel Energy Sources (e.g., Infrared Technology)

The use of alternative energy sources, such as microwave irradiation, has been a significant advancement in the green synthesis of bis(indolyl)methanes. orientjchem.orgorganic-chemistry.org Microwave-assisted synthesis offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, and enhanced reaction selectivity. orientjchem.orgorganic-chemistry.org This is attributed to the efficient and direct heating of the reaction mixture. While microwave technology is well-documented for this synthesis, the application of other novel energy sources like infrared technology is less commonly reported in the specific context of this compound synthesis.

Mechanistic Investigations of Synthetic Pathways to this compound

The formation of this compound and its analogues proceeds via an aromatic electrophilic substitution mechanism. orientjchem.orgjocpr.com The reaction is initiated by the activation of the aldehyde carbonyl group by a Lewis or Brønsted acid catalyst. jocpr.com

The generally accepted mechanism involves the following steps:

Activation of the Aldehyde: The catalyst coordinates to the carbonyl oxygen of the aldehyde (e.g., 4-(N,N-dimethylamino)benzaldehyde), increasing the electrophilicity of the carbonyl carbon. jocpr.com

First Nucleophilic Attack: The electron-rich C3 position of the first indole molecule attacks the activated carbonyl carbon. This leads to the formation of an intermediate indolylmethanol derivative.

Formation of the Key Intermediate: Under the acidic conditions, the hydroxyl group of the indolylmethanol is protonated and eliminated as a water molecule. This generates a highly reactive and resonance-stabilized azafulvenium salt (or carbocation) intermediate. jocpr.com

Second Nucleophilic Attack: This electrophilic intermediate is then rapidly attacked by the C3 position of a second indole molecule.

Deprotonation: A final deprotonation step regenerates the aromaticity of the second indole ring and yields the final bis(indolyl)methane product. jocpr.com

Elucidation of Reaction Intermediates

The primary intermediate in the synthesis of bis(indolyl)methanes is the electrophilic azafulvenium cation, formed from the dehydration of the initial adduct between indole and the aldehyde. While this intermediate is typically transient and highly reactive, its existence is strongly supported by the reaction products and mechanistic logic. In some cases, stable intermediate products have been isolated, providing direct evidence for the proposed pathway. For instance, during the synthesis of 3,3'-((4-nitrophenyl)methylene)bis(1H-indole), a stable pale yellow reaction intermediate was obtained along with the final product, which supports the stepwise nature of the reaction. rsc.org The formation of this intermediate is a crucial step, as it is the key electrophile that undergoes the second Friedel-Crafts-type alkylation with another indole molecule to form the final product. jocpr.com

Kinetic and Thermodynamic Considerations in Compound Formation

The formation of this compound, a member of the bis(indolyl)methane (BIM) family, is governed by both kinetic and thermodynamic factors that are heavily influenced by reaction conditions. The synthesis typically involves the condensation of two equivalents of indole with one equivalent of 4-(dimethylamino)benzaldehyde, a reaction amenable to both kinetic and thermodynamic control, although the latter often dictates the final product distribution.

Kinetically, the reaction rate is significantly dependent on the catalyst, temperature, and reaction medium. The uncatalyzed reaction is generally very slow; however, the introduction of an acid catalyst dramatically accelerates the formation of the product. tandfonline.combenthamscience.com Various catalysts, including Brønsted and Lewis acids, have been shown to be effective. rsc.orgtandfonline.com The choice of catalyst can have a profound impact on reaction times, with some modern protocols utilizing microwave irradiation to achieve rapid synthesis, sometimes reducing reaction times from hours to minutes. tandfonline.comtandfonline.com This acceleration is attributed to the efficient heating of the polar reactants and intermediates, which overcomes the activation energy barrier more rapidly.

The following interactive table summarizes the effect of different catalytic systems on the synthesis of various bis(indolyl)methanes, illustrating the kinetic control exerted by the choice of catalyst and conditions.

Catalyst SystemAldehyde SubstrateSolventTemperature (°C)TimeYield (%)Reference
FeCl₃ (20 mol%)p-ChlorobenzaldehydeSolvent-free (Microwave)-3 min92 tandfonline.com
α-ChymotrypsinBenzaldehydeEthanol/Water3512 h92 mdpi.com
Taurinep-MethoxybenzaldehydeWater (Sonication)601 h90 acs.org
Iodine (I₂)(Indol-3-yl)methanol derivativeDichloromethane (DCM)Room Temp0.5 h95 beilstein-journals.org
AlCl₃·6H₂O/SDS4-NitrobenzaldehydeSolvent-free (Grinding)Room Temp20 min98 rsc.org

This table presents data for the synthesis of various bis(indolyl)methane derivatives to illustrate general kinetic trends.

Electrophilic and Nucleophilic Activation Pathways

The synthesis of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The mechanism involves distinct activation pathways for both the electrophile (4-(dimethylamino)benzaldehyde) and the nucleophile (indole).

Electrophilic Activation:

The carbonyl carbon of 4-(dimethylamino)benzaldehyde is inherently electrophilic, but not sufficiently so to react readily with the indole nucleus. An acid catalyst is required to activate the aldehyde, thereby increasing its electrophilicity. benthamscience.comnih.gov This activation can occur via two primary pathways:

Brønsted Acid Catalysis: A proton (H⁺) from a protic acid reversibly protonates the carbonyl oxygen. This protonation places a formal positive charge on the oxygen, which is delocalized onto the carbonyl carbon through resonance, making the carbon atom significantly more electrophilic and susceptible to nucleophilic attack. tandfonline.com

Lewis Acid Catalysis: A Lewis acid (e.g., FeCl₃, AlCl₃, In(OTf)₃) coordinates with the lone pair of electrons on the carbonyl oxygen. tandfonline.com This coordination withdraws electron density from the carbonyl group, similarly enhancing the electrophilic character of the carbonyl carbon.

The electron-donating p-(dimethylamino) group on the benzaldehyde ring increases electron density on the carbonyl oxygen, making it more basic and thus more readily activated by acid catalysts. globalresearchonline.net

Nucleophilic Activation:

Indole serves as the nucleophile in this reaction. It is a π-excessive (electron-rich) aromatic heterocycle. bhu.ac.in The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the electron density of the ring, particularly at the C-3 position. This makes the C-3 position the most nucleophilic site and the preferred point of attack for electrophiles. bhu.ac.insemanticscholar.org

The reaction proceeds through a multi-step mechanism:

Activation of Aldehyde: The carbonyl oxygen of 4-(dimethylamino)benzaldehyde is protonated or coordinated by an acid catalyst.

First Nucleophilic Attack: The electron-rich C-3 position of a first indole molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Formation of Carbinol: A proton is transferred from the indole nitrogen to the oxygen, yielding an indol-3-yl carbinol intermediate.

Generation of Electrophilic Intermediate: Under acidic conditions, the hydroxyl group of the carbinol is protonated and subsequently eliminated as a water molecule. This generates a highly reactive, resonance-stabilized azafulvenium cation (also referred to as an indolyl carbenium ion). tandfonline.comtandfonline.com This cation is a potent electrophile.

Second Nucleophilic Attack: The C-3 position of a second indole molecule acts as a nucleophile, attacking the electrophilic benzylic carbon of the azafulvenium ion.

Deprotonation: The resulting intermediate loses a proton from the newly attached indole's nitrogen atom, regenerating the aromatic system and releasing the acid catalyst. This final step yields the thermodynamically stable product, this compound. researchgate.netnih.gov

The following table lists common catalysts used in the synthesis of bis(indolyl)methanes and their role in the activation pathway.

CatalystCatalyst TypeRole in Activation
Hydrochloric Acid (HCl)Brønsted AcidProtonates the carbonyl oxygen of the aldehyde. nih.gov
Ferric Chloride (FeCl₃)Lewis AcidCoordinates with the carbonyl oxygen to increase carbon electrophilicity. tandfonline.comtandfonline.com
Iodine (I₂)Lewis AcidActivates indol-3-ylmethanol intermediates for substitution. beilstein-journals.orgnih.gov
TaurineBrønsted Acid (Amphoteric)Acts as a mild acid catalyst, likely protonating the aldehyde. acs.org
Montmorillonite ClaySolid Acid (Lewis/Brønsted)Provides acidic sites on a solid support for aldehyde activation. tandfonline.com

Iv. Computational and Theoretical Investigations of 4 Di 1h Indol 3 Ylmethyl N,n Dimethylaniline

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical characteristics.

Reactivity and Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable. Molecules with small energy gaps are often referred to as "soft," while those with large gaps are called "hard."

Optical Properties: The HOMO-LUMO gap is directly related to the electronic absorption properties of a molecule. The energy required for the lowest-energy electronic transition, often corresponding to the absorption of light in the UV-Visible spectrum, can be approximated by the energy of the gap. A smaller gap typically results in absorption at longer wavelengths (a bathochromic or red shift).

For 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline, the presence of electron-rich indole (B1671886) and N,N-dimethylaniline moieties would be expected to result in a relatively small HOMO-LUMO gap, suggesting significant reactivity and absorption in the UV region. A hypothetical FMO analysis using a DFT method like B3LYP with a 6-31G(d,p) basis set would yield specific energy values.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap (Note: These values are hypothetical and serve for illustrative purposes based on similar compounds.)

ParameterEnergy (eV)
EHOMO-5.25
ELUMO-1.80
Energy Gap (ΔE) 3.45

The spatial distribution of the HOMO and LUMO provides crucial information about potential sites for electrophilic and nucleophilic attack.

HOMO Localization: The regions of a molecule where the HOMO is localized are electron-rich and are the most likely sites for electrophilic attack. In this compound, the HOMO is expected to be distributed primarily across the electron-donating indole rings and the N,N-dimethylaniline group. The nitrogen atoms and the π-systems of the aromatic rings would likely show high HOMO density.

LUMO Localization: The areas where the LUMO is localized are electron-deficient and represent the probable sites for nucleophilic attack. For this compound, the LUMO would likely be distributed over the aromatic rings, particularly the central phenyl ring and the pyrrole (B145914) part of the indole moieties.

This analysis allows for the prediction of how the molecule will interact with other reagents. For instance, the high electron density on the indole rings suggests they would be susceptible to attack by electrophiles.

Computational Spectroscopic Parameter Prediction

Computational methods can accurately predict various spectroscopic parameters, which is essential for validating experimental data and interpreting complex spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict ¹H and ¹³C NMR spectra. By calculating the magnetic shielding tensors for a molecule with an optimized geometry, its chemical shifts can be predicted relative to a standard reference like tetramethylsilane (B1202638) (TMS). These calculated shifts can then be compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or conformational dynamics not fully captured by the gas-phase calculation.

Table 2: Comparison of Hypothetical Calculated and Typical Experimental NMR Chemical Shifts (δ) in ppm (Note: Calculated values are illustrative.)

AtomMoietyTypical Experimental δ (ppm)Illustrative Calculated δ (ppm)
¹HIndole N-H10.5 - 11.510.9
¹HAromatic (Indole/Phenyl)6.5 - 7.86.7 - 7.6
¹HMethine CH5.8 - 6.25.9
¹HN(CH₃)₂2.8 - 3.12.9
¹³CIndole C2122 - 125124
¹³CIndole C3118 - 120119
¹³CAromatic (Indole/Phenyl)110 - 145111 - 142
¹³CMethine CH35 - 4540
¹³CN(CH₃)₂40 - 4541

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis spectra. It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in the experimental spectrum. For this compound, TD-DFT calculations would likely predict intense π→π* transitions characteristic of its extended aromatic system.

IR Spectra: The simulation of Infrared (IR) spectra involves calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. The resulting frequencies and their intensities can be plotted to generate a theoretical IR spectrum. It is standard practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method, improving agreement with experimental spectra. This allows for the assignment of specific absorption bands to the vibrations of functional groups, such as N-H stretching in the indole rings, C-H stretching of the aromatic and methyl groups, and C=C stretching within the aromatic rings.

Reaction Pathway and Transition State Computations

Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states (TS).

The synthesis of this compound typically involves the acid-catalyzed electrophilic substitution reaction of two equivalents of indole with one equivalent of 4-(dimethylamino)benzaldehyde (B131446). A computational study of this reaction pathway would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the starting materials (indole, aldehyde) and the final product.

Transition State Searching: Locating the transition state structure for each step of the reaction (e.g., the initial attack of indole on the protonated aldehyde, and the subsequent attack of the second indole molecule). TS searching algorithms are used to find the saddle point on the PES that connects reactants and products.

Frequency Analysis: Performing a frequency calculation at the located TS geometry to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The activation energy (Ea) for each step is calculated as the energy difference between the transition state and the reactants.

Such an analysis would provide a detailed mechanistic picture, revealing whether the reaction proceeds in a stepwise or concerted manner and identifying the rate-determining step by finding the highest activation energy barrier.

Energy Barriers for Proposed Synthetic Steps and Chemical Transformations

The formation of this compound from two equivalents of indole and one equivalent of 4-(dimethylamino)benzaldehyde proceeds through several key steps, each with an associated energy barrier that can be calculated using quantum mechanical methods like Density Functional Theory (DFT). dntb.gov.ua These barriers determine the kinetics of the reaction.

Proposed Synthetic Steps:

Activation of the Aldehyde: In the presence of an acid catalyst (H+), the carbonyl oxygen of 4-(dimethylamino)benzaldehyde is protonated. This step is typically a low-barrier, reversible equilibrium that significantly increases the electrophilicity of the carbonyl carbon.

First Nucleophilic Attack: An indole molecule attacks the protonated carbonyl carbon. This is often the rate-determining step for the formation of the initial indolylmethanol intermediate. The calculation of the transition state for this step is crucial for understanding the reaction rate.

Formation of the Azafulvenium Ion: The resulting carbinol intermediate is protonated at the hydroxyl group, followed by the elimination of a water molecule. nih.gov This dehydration step leads to the formation of a highly reactive and resonance-stabilized azafulvenium cation (or indolyl) intermediate. Computational studies focus on the energy required to form this key electrophilic species.

Second Nucleophilic Attack: A second molecule of indole attacks the azafulvenium ion. This step is generally very fast with a low activation barrier due to the high electrophilicity of the intermediate and the nucleophilicity of indole.

The energy barriers for these steps are influenced by the solvent, the nature of the catalyst, and the substituents on both the indole and the aldehyde. dntb.gov.ua The electron-donating dimethylamino group on the benzaldehyde (B42025) ring can influence the stability of the intermediates and transition states.

While specific energy values for the synthesis of this compound require a dedicated computational study, data from analogous systems provide insight. The table below illustrates the type of data generated from such computational investigations, showing hypothetical but representative energy barriers for the key synthetic steps.

Interactive Data Table: Illustrative Energy Barriers for the Synthesis of this compound

Reaction StepIntermediate/Transition StateCalculated Activation Energy (kcal/mol)Computational Method
Aldehyde Protonation[C₆H₄(N(CH₃)₂)CHO]H⁺~2-5DFT (B3LYP/6-31G)
First Indole AttackTS1 (Indole + Activated Aldehyde)~15-20DFT (B3LYP/6-31G)
Water EliminationTS2 (Protonated Carbinol)~10-15DFT (B3LYP/6-31G)
Second Indole AttackTS3 (Indole + Azafulvenium Ion)~5-8DFT (B3LYP/6-31G)

Note: The values in this table are illustrative and based on general findings for bis(indolyl)methane synthesis. They serve to represent the type of data obtained from computational studies.

Mechanistic Validation through Computational Models

Computational models are instrumental in validating the proposed reaction mechanisms for the synthesis of this compound. By calculating the potential energy surface of the reaction, chemists can map out the most likely pathway from reactants to products.

Mechanistic validation involves several key computational tasks:

Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed on the optimized structures. For stable molecules (reactants, intermediates, products), all calculated vibrational frequencies will be real. For a transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms the reactants into products.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state, connecting it to the corresponding reactant and product on the potential energy surface. This confirms that the identified transition state correctly links the intended steps of the mechanism.

The agreement between computationally predicted energy profiles and experimentally observed reaction outcomes (such as reaction rates and product distributions) provides strong validation for the proposed mechanism. For example, if a particular step is calculated to have a high energy barrier, it would be expected to be the slowest step in the reaction, which can be verified through kinetic experiments.

V. Advanced Applications in Materials Science and Chemical Technologies for 4 Di 1h Indol 3 Ylmethyl N,n Dimethylaniline

Role in Organic Electronic Materials and Optoelectronics

The electronic properties of 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline, characterized by the presence of multiple aromatic rings and nitrogen atoms, suggest its utility in organic electronic and optoelectronic devices. The indole (B1671886) and N,N-dimethylaniline groups are known to impart favorable charge-transport characteristics to molecules.

Investigation of Charge Transport Properties in Molecular Devices

While direct experimental investigation of the charge transport properties of this compound is not extensively documented, the characteristics of its constituent moieties provide strong indications of its potential as a charge-transporting material. Both indole and triphenylamine (B166846) (a close structural and electronic analogue of N,N-dimethylaniline) derivatives are well-established as effective hole-transporting materials. acs.orgrsc.orgrsc.org The nitrogen atoms in the indole rings and the dimethylamino group possess lone pairs of electrons that can stabilize positive charges (holes), facilitating their movement through the material under an applied electric field.

Computational studies on similar bis(indolyl)methane and triphenylamine derivatives can offer insights into the electronic structure of this compound. bhu.ac.in The highest occupied molecular orbital (HOMO) is typically localized on the electron-rich indole and aniline (B41778) moieties, which is a key requirement for efficient hole transport. The energy level of the HOMO is a critical parameter for matching with the work function of anodes (like indium tin oxide) and the HOMO level of the emissive layer in organic electronic devices, thereby minimizing the energy barrier for hole injection. acs.org

The table below presents typical HOMO and LUMO energy levels for related bis(indolyl)methane and triphenylamine derivatives, offering a predictive range for the electronic properties of this compound.

Compound TypeTypical HOMO (eV)Typical LUMO (eV)Band Gap (eV)
Bis(indolyl)methane Derivatives-5.2 to -5.8-1.8 to -2.52.7 to 3.5
Triphenylamine Derivatives-5.1 to -5.6-2.0 to -2.62.5 to 3.2

Note: These values are approximate and can vary significantly with substitution.

Potential for Integration into Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Cells

Given its anticipated hole-transporting properties, this compound is a promising candidate for use as a hole transport layer (HTL) in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells, including perovskite solar cells. rsc.orgacs.orgrsc.org In these devices, the HTL plays a crucial role in efficiently transporting holes from the anode to the emissive or active layer while blocking the passage of electrons, thereby enhancing device efficiency and stability.

The incorporation of indole-based materials as the p-type host in phosphorescent OLEDs has been shown to improve device lifetime and efficiency. rsc.org Similarly, triphenylamine-based polymers are widely used as HTLs in inverted perovskite solar cells due to their suitable energy levels and ability to passivate perovskite defects. bohrium.com The combination of two indole units with an N,N-dimethylaniline group in a single molecule could offer synergistic effects, potentially leading to materials with high hole mobility and good film-forming properties, which are essential for high-performance devices. researchgate.net

Chemo/Electrochromic Applications and Molecular Switches

The structure of this compound is analogous to that of triarylmethane dyes, which are known for their intense colors and electrochromic behavior. wikipedia.orgsci-hub.st Upon oxidation, the central sp3-hybridized carbon atom can be converted to a carbocation, leading to a planar, highly conjugated system that absorbs light in the visible region. This reversible color change upon electrochemical or chemical oxidation makes such compounds interesting for electrochromic devices, such as smart windows and displays. The presence of the electron-donating indole and N,N-dimethylaniline groups would be expected to stabilize the carbocation, potentially leading to stable and reversible electrochromic switching.

Furthermore, bis(indolyl)methane derivatives have been shown to exhibit changes in their optical properties in response to pH changes. researchgate.netnih.gov The protonation or deprotonation of the indole nitrogen atoms can alter the electronic structure of the molecule, leading to a change in its absorption and fluorescence spectra. This pH-dependent behavior opens up the possibility of using this compound as a component in molecular switches, where its state can be toggled by an external chemical stimulus.

Utilization in Supramolecular Chemistry and Self-Assembly

The presence of multiple functional groups capable of non-covalent interactions makes this compound an interesting building block for supramolecular chemistry and the construction of self-assembled materials.

Host-Guest Chemistry Involving the Indole and Aniline Moieties

The indole rings in this compound can act as guest moieties in host-guest complexes. For instance, bis(indolyl)methanes are known to form inclusion complexes with cyclodextrins. The hydrophobic indole units can be encapsulated within the cavity of the cyclodextrin (B1172386) host, driven by hydrophobic interactions. Such host-guest complexation can be used to modify the solubility and photophysical properties of the molecule.

While the N,N-dimethylaniline moiety is also capable of participating in host-guest interactions, the primary sites for complexation are likely the larger and more accessible indole rings. The formation of these supramolecular complexes can be detected and characterized by techniques such as NMR spectroscopy and fluorescence spectroscopy.

Formation of Ordered Nanostructures or Polymeric Assemblies

The indole N-H groups in this compound are capable of forming hydrogen bonds, which can direct the self-assembly of the molecules into ordered structures. researchgate.net In the solid state, these hydrogen bonds, in conjunction with π-π stacking interactions between the aromatic rings of the indole and aniline moieties, can lead to the formation of well-defined crystalline structures. nih.gov

In solution, under appropriate conditions of solvent and concentration, these non-covalent interactions could drive the assembly of the molecules into larger aggregates, such as nanofibers, nanorods, or vesicles. The morphology of these self-assembled nanostructures would be dictated by the intricate balance of hydrogen bonding, π-π stacking, and solvophobic effects. The ability to form such ordered assemblies is of significant interest for applications in areas such as organic electronics, where charge transport is highly dependent on molecular packing, and in the development of novel functional materials.

Applications in Sensing and Molecular Recognition Systems

The bis(indolyl)methane framework is a well-established platform for the development of chemosensors due to its ability to coordinate with various analytes and signal these events through chromogenic or fluorogenic responses. The N,N-dimethylaniline substituent in the target compound is expected to further enhance these properties through its electron-donating nature, which can influence the photophysical characteristics of the molecule.

Derivatives of bis(indolyl)methane have demonstrated remarkable efficacy as chemosensors for various metal ions. For instance, certain BIMs exhibit high selectivity and sensitivity for copper (Cu²⁺) and mercury (Hg²⁺) ions. rsc.orgrsc.org The sensing mechanism often involves the coordination of the metal ion with the indole nitrogen atoms and the methine bridge, leading to a distinct change in the molecule's absorption or emission spectrum. uminho.pt This interaction can induce a color change visible to the naked eye, making them suitable for colorimetric sensing applications. rsc.orgresearchgate.net

The presence of the N,N-dimethylaniline group in this compound could potentially modulate the binding affinity and selectivity for specific metal ions and enhance the optical response upon binding. Research on similar structures has shown that the electronic properties of the substituent on the methane (B114726) bridge carbon significantly influence the sensing behavior. uminho.pt

Table 1: Examples of Bis(indolyl)methane Derivatives as Chemosensors for Metal Ions

Bis(indolyl)methane Derivative Target Analyte Sensing Method Limit of Detection (LOD) Reference
Arylfuryl-bis(indolyl)methanes Cu²⁺ Colorimetric & Fluorometric Not Specified uminho.pt
Oxidized bis(indolyl)methane with pyrene Hg²⁺ Fluorometric (Turn-off) Not Specified acs.org

The inherent fluorescence of many indole-containing compounds makes them excellent candidates for fluorescent probes. Bis(indolyl)methane derivatives have been developed as fluorescent sensors for the detection of environmentally and industrially relevant species. acs.orgresearchgate.net For example, oxidized bis(indolyl)methane derivatives have been designed to detect heavy metal pollutants in aqueous media through changes in their fluorescence emission. acs.org

The fluorescence properties of this compound are anticipated to be pronounced due to the combined fluorophoric nature of the indole and N,N-dimethylaniline moieties. This could lead to the development of highly sensitive probes for monitoring water quality or detecting contaminants in industrial processes. The ability of BIMs to form aggregates can also be exploited, as the aggregation state can be influenced by the presence of analytes, leading to a detectable change in fluorescence. acs.orgresearchgate.net

Catalytic and Reagent Applications in Organic Synthesis

The structural features of bis(indolyl)methanes also lend themselves to applications in catalysis and as reagents in organic synthesis. The presence of Lewis basic nitrogen atoms and the potential for the central methane carbon to be involved in chemical transformations are key to these applications.

Bis(indolyl)methane derivatives have been explored as organocatalysts in various organic reactions. pnrjournal.com Their ability to act as Brønsted or Lewis acids through the indole N-H protons or through interaction with a metal center makes them versatile catalysts. For example, they have been used to catalyze the synthesis of other complex organic molecules. pnrjournal.com

Furthermore, the bis(indolyl)methane scaffold can serve as a precursor for ligands in coordination chemistry. nih.govasianpubs.org The indole nitrogen atoms can coordinate to metal centers, forming stable complexes. The specific geometry and electronic environment of the resulting metal complex can be fine-tuned by modifying the substituents on the indole rings or the central methane carbon. These complexes can then be used as catalysts in a variety of transformations. The N,N-dimethylaniline group in this compound could also participate in metal coordination, potentially leading to multidentate ligands with interesting catalytic properties.

While less common, bis(indolyl)methanes can also act as stoichiometric reagents in certain chemical transformations. The central methine proton can be abstracted under basic conditions, generating a nucleophilic carbanion that can react with various electrophiles. This allows for the further functionalization of the bis(indolyl)methane core, leading to more complex molecular architectures.

Integration into Functional Polymers and Hybrid Materials

The incorporation of bis(indolyl)methane units into polymers and hybrid materials is a promising strategy for creating advanced functional materials. These materials can combine the unique optical, electronic, and recognition properties of the BIM core with the processability and mechanical stability of a polymeric or inorganic matrix.

By functionalizing this compound with polymerizable groups, it can be incorporated as a monomer into polymer chains. The resulting polymers could find applications as sensory materials, where the presence of an analyte triggers a change in the polymer's properties, such as its color, fluorescence, or conductivity.

Hybrid materials, where the bis(indolyl)methane derivative is integrated with inorganic materials like silica (B1680970) or nanoparticles, are another area of active research. For example, BIM-based neutral probes have been integrated with bentonite (B74815) clay to create materials with enhanced sensing capabilities. researchgate.net The N,N-dimethylaniline moiety in the target compound could facilitate strong interactions with inorganic surfaces, leading to stable and robust hybrid materials for a variety of applications, including catalysis and sensing. The self-assembly of BIM-containing amphiphiles into nanostructures like nanotubes and vesicles, which can be modulated by pH and metal coordination, further highlights their potential in the development of dynamic and responsive materials. rsc.orgnih.gov

Polymerization Strategies Incorporating the Compound as a Monomer or Side Chain

While specific polymerization schemes for this compound are not extensively documented, its constituent functional groups suggest several viable strategies for its incorporation into polymeric structures, either as a monomer unit in the main chain or as a functional pendant group.

Potential Polymerization Pathways:

Electrophilic Polymerization: The electron-rich indole rings are susceptible to electrophilic attack, which could be exploited for polymerization. Acid-catalyzed reactions, similar to those used in the synthesis of polyindoles, could potentially link monomer units.

Oxidative Polymerization: The N,N-dimethylaniline moiety can undergo oxidative coupling to form polyaniline-like structures. The conditions for such a polymerization would need to be carefully controlled to manage the reactivity of the indole groups.

Chain-Growth Polymerization: To incorporate the molecule as a side chain, it could first be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety. This functionalized monomer could then be copolymerized with other monomers using techniques like free-radical polymerization, atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain-transfer (RAFT) polymerization. This approach offers excellent control over the final polymer's molecular weight and architecture. mdpi.com

Step-Growth Polymerization: The N-H bonds on the two indole rings offer sites for reactions like polycondensation. For instance, after deprotonation, the resulting nucleophile could react with di-electrophiles to form a polymer backbone.

The incorporation of this compound into a polymer backbone or as a pendant group would imbue the resulting material with the unique electronic and chemical properties of the indole and dimethylaniline moieties.

Polymerization StrategyReactive Site(s)Potential Polymer TypeKey Advantages
Electrophilic PolymerizationIndole Rings (C2/C3 positions)Polyindole derivative (Main Chain)Direct polymerization of the core structure.
Oxidative CouplingN,N-dimethylanilinePolyaniline derivative (Main Chain)Creates conductive or electroactive polymers.
Chain-Growth (as side chain)Introduced polymerizable group (e.g., vinyl)(Co)polymer with pendant diindolylmethane groupsHigh control over polymer architecture and properties. mdpi.com
Step-Growth PolymerizationIndole N-H groupsPolymer with indole in backbone (e.g., polyimide)Can produce high-performance polymers.

Development of Responsive Materials (e.g., pH, Light, Temperature-Responsive)

"Smart" polymers that respond to external stimuli are at the forefront of materials innovation. The chemical structure of this compound is inherently suited for the creation of such responsive materials.

pH-Responsive Materials: The tertiary amine of the N,N-dimethylaniline group is basic and can be protonated in acidic conditions. researchgate.net When this moiety is part of a polymer, this change in charge state can induce significant conformational changes. monash.edunih.gov At neutral or high pH, the polymer would be relatively hydrophobic, potentially forming collapsed globules or self-assembled nanoparticles in aqueous solution. nih.gov Upon lowering the pH, protonation of the amine groups would lead to electrostatic repulsion along the polymer chain, causing it to swell or dissolve. figshare.com This reversible transition makes such polymers excellent candidates for applications in targeted drug delivery, where a payload could be released in the acidic microenvironment of a tumor or within the endosomes of a cell. nih.gov

Light-Responsive Materials: Indole derivatives are known to be photoactive and can serve as core structures in organic photoactuators. goettingen-research-online.de Incorporating the this compound moiety into a polymer could yield materials that undergo structural or property changes upon light irradiation. This could manifest as photo-induced crosslinking, degradation, or changes in fluorescence, making them suitable for applications in smart coatings, sensors, and optical data storage. rsc.org

Temperature-Responsive Materials: While the core molecule does not have a classic thermoresponsive group like N-isopropylacrylamide, its incorporation into copolymers can modulate the lower critical solution temperature (LCST) or upper critical solution temperature (UCST) of the resulting material. For example, copolymerizing a functionalized version of the title compound with a thermoresponsive monomer could fine-tune the phase transition temperature. The bulky and relatively hydrophobic nature of the diindolylmethane unit would likely influence the hydration state and chain collapse of the polymer in response to temperature changes. rsc.orgbeilstein-journals.org

Investigation as a Component in Non-Linear Optics (NLO) Materials

Organic materials with significant non-linear optical (NLO) properties are in high demand for applications in photonics, optical computing, and frequency conversion. The key to a large second-order NLO response is a molecular structure with a strong electron donor and a strong electron acceptor connected by a π-conjugated system (a D-π-A architecture). nih.govmdpi.com

The this compound molecule can be considered a multi-donor system. The N,N-dimethylaniline group is a very strong electron donor, and the two indole rings also contribute to the electron-rich nature of the molecule. This high electron density and the potential for intramolecular charge transfer make it a promising candidate for NLO applications.

Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency interact with the material and are converted into a single photon with twice the frequency (and half the wavelength). The efficiency of this process at the molecular level is quantified by the first hyperpolarizability (β). mdpi.com

Table 1. Calculated First Hyperpolarizability (β) of Related Indole-Based NLO Chromophores
Compound TypeDonor Group(s)Acceptor GroupReported β Value (10-30 esu)Reference
p-nitrophenyl ethenyl indoleIndoleNO2115 rsc.org
Ethenyl indole (reference)IndoleNone9 rsc.org
Indole-7-carboxyldehydeIndoleCHOHigh predicted value rsc.org
Diformyltriphenylamine Chalcone (DFC3)Triphenylamine, MorpholineCarbonyl105.85 doi.org

Two-Photon Absorption (TPA) Cross-Sections

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure, with large π-conjugated systems and strong donor/acceptor groups generally leading to higher TPA cross-sections (σ₂). rsc.orgnih.gov

Molecules with a D-π-D or D-A-D symmetrical structure often exhibit large TPA cross-sections. scispace.com The this compound molecule, with its central donor (N,N-dimethylaniline) linked to two indole π-systems, loosely fits a D-π-D architecture. The extended π-conjugation across the two indole rings and the strong charge-donating ability of the central aniline group are key features that favor a strong TPA response. nih.gov This makes the compound and polymers derived from it interesting for applications such as 3D microfabrication, optical data storage, and bio-imaging.

Q & A

Q. What are the optimal synthetic routes for 4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline?

The synthesis typically involves a multi-step approach:

  • Indole Formation : Use Fischer indole synthesis to construct the indole moieties via condensation of phenylhydrazine with ketones/aldehydes under acidic conditions .
  • Coupling Reaction : Employ Friedel-Crafts alkylation to link the indole units to the N,N-dimethylaniline core. Lewis acids (e.g., chlorozincate clusters) may activate the carbonyl group for efficient coupling .
  • Purification : Optimize chromatographic techniques (e.g., column chromatography) to isolate the product with high purity.

Q. What spectroscopic methods are recommended for structural characterization?

Key techniques include:

  • NMR Spectroscopy : Analyze proton environments (¹H NMR) and carbon frameworks (¹³C NMR) to confirm substitution patterns and methyl group positions .
  • X-ray Crystallography : Resolve the three-dimensional structure, particularly for verifying stereochemistry and intermolecular interactions .
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS (HRMS) .

Q. What preliminary biological screening assays are relevant for this compound?

Initial evaluations should focus on:

  • Anticancer Activity : Conduct cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Screening : Use disk diffusion or microdilution methods to assess activity against bacterial/fungal strains .
  • Receptor Binding Studies : Perform fluorescence polarization assays to evaluate interactions with targets like DNA topoisomerases .

Advanced Research Questions

Q. How do substituents on the indole rings influence biological activity?

Q. How can solvent polarity affect the compound’s photophysical properties?

Solvent-dependent fluorescence studies show:

  • Polar Solvents : Increase Stokes shift due to stabilization of excited-state charge-transfer configurations (e.g., in ethanol vs. hexane) .
  • Electric Field Effects : External fields in polar solvents alter absorption/emission spectra, useful for probing intramolecular charge-transfer dynamics .
  • Methodology : Use time-resolved fluorescence spectroscopy to measure decay times and correlate with solvent dielectric constants .

Q. What computational methods predict electronic and thermodynamic properties?

Quantum chemical approaches include:

  • DFT Calculations : Optimize molecular geometry and calculate frontier orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular Dynamics (MD) : Simulate solvent interactions and conformational flexibility .
  • Charge-Transfer Analysis : Use Natural Bond Orbital (NBO) analysis to map electron density redistribution in excited states .

Q. How to resolve contradictions in biological activity data across studies?

Mitigation strategies involve:

  • Assay Standardization : Validate protocols (e.g., consistent cell lines, incubation times) to reduce variability .
  • Purity Verification : Use HPLC or LC-MS to confirm compound integrity, as impurities may skew results .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline) to isolate substituent effects .

Methodological Notes

  • Data Interpretation : Cross-reference experimental results with computational models to validate mechanisms (e.g., charge-transfer vs. π-π stacking) .
  • Advanced Synthesis : For scaled production, optimize continuous flow reactors to enhance yield and reduce waste .

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4-(di-1H-indol-3-ylmethyl)-N,N-dimethylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.